6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile
Description
Properties
CAS No. |
833457-41-3 |
|---|---|
Molecular Formula |
C13H7F3N2O |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-17)18-12/h1-7H |
InChI Key |
CUNHPHHRJRJDMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile, highlighting substituent variations and their implications:
Key Observations :
- Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group (-OCF₃) in the target compound differs from the trifluoromethyl (-CF₃) group in analogs .
- Substituent Position : Pyridine-2-carbonitriles (e.g., the target compound) versus pyridine-3-carbonitriles (e.g., ) exhibit distinct electronic distributions, impacting dipole moments and intermolecular interactions.
- Heterocyclic Modifications: Thiophene () or thienopyridine () substitutions introduce π-conjugation, enhancing optoelectronic properties for materials science applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the trifluoromethoxyphenyl group to the pyridine core. Optimization involves:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄) and ligands to enhance coupling efficiency.
- Controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to improve yield .
- Monitoring intermediates via thin-layer chromatography (TLC) and confirming final product purity using NMR spectroscopy .
Q. What analytical techniques are critical for confirming the structure and purity of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile?
- Methodological Answer :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation and ¹H/¹³C NMR for functional group analysis. X-ray crystallography (as in ) resolves stereochemical ambiguities .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS to quantify impurities. Use deuterated solvents for NMR to avoid signal interference .
Q. How should researchers handle 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile to ensure safety during experiments?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant in similar compounds) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN in nitrile-containing systems).
- Emergency Protocols : Immediate rinsing with water for exposure and medical consultation for respiratory irritation .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on the trifluoromethoxy group’s electronegativity and steric effects .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects can be modeled with COSMO-RS .
Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated pyridinecarbonitriles?
- Methodological Answer :
- Standardized Assays : Reproduce studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding).
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy) to isolate electronic vs. steric contributions .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, academic journals) to identify consensus mechanisms .
Q. How can reaction pathways for 6-[4-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile be tracked in real-time?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
